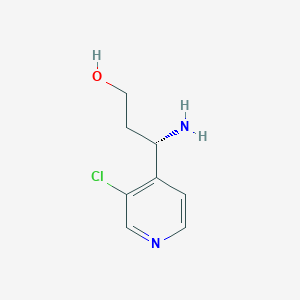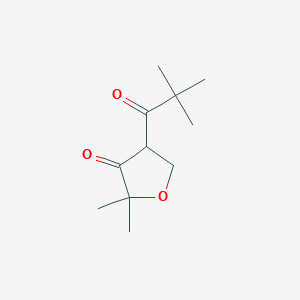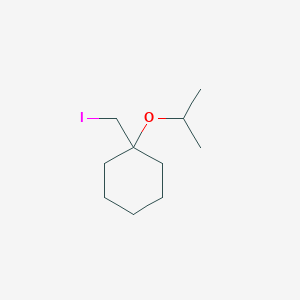![molecular formula C7H6FN3O B13067027 7-fluoro-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one](/img/structure/B13067027.png)
7-fluoro-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 7-fluoro-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one typically involves the assembly of the pyrazolopyridine system. Various synthetic strategies have been reported, including the use of pyrazolones and (trifluoromethyl)alkenes under mild conditions . These methods are systematized according to the method to assemble the pyrazolopyridine system, considering their advantages and drawbacks .
Analyse Des Réactions Chimiques
7-fluoro-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include pyrazolones and (trifluoromethyl)alkenes . The major products formed from these reactions are useful compounds such as 6-fluoro-1,4-dihydropyrano[2,3-c]pyrazoles .
Applications De Recherche Scientifique
This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. For instance, pyrido[2,3-b]pyrazine-based materials are used in high-performance organic light-emitting diodes (OLEDs) due to their high photoluminescence quantum efficiency . Additionally, derivatives of this compound have been evaluated for their biological activities, including their potential as fibroblast growth factor receptor inhibitors .
Mécanisme D'action
The mechanism of action of 7-fluoro-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one involves its interaction with specific molecular targets and pathways. For example, derivatives of this compound have been shown to inhibit the fibroblast growth factor receptor signaling pathway, which plays a crucial role in various types of tumors . This inhibition occurs through the binding of the compound to the receptor, leading to the activation of downstream signaling pathways such as RAS–MEK–ERK and PI3K–Akt .
Comparaison Avec Des Composés Similaires
Similar compounds to 7-fluoro-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one include other pyrido[2,3-b]pyrazine derivatives and 1H-pyrrolo[2,3-b]pyridine derivatives . These compounds share structural similarities but differ in their specific functional groups and biological activities. For instance, 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as potent fibroblast growth factor receptor inhibitors with distinct molecular weights and inhibitory activities .
Propriétés
Formule moléculaire |
C7H6FN3O |
|---|---|
Poids moléculaire |
167.14 g/mol |
Nom IUPAC |
7-fluoro-3,4-dihydro-1H-pyrido[2,3-b]pyrazin-2-one |
InChI |
InChI=1S/C7H6FN3O/c8-4-1-5-7(9-2-4)10-3-6(12)11-5/h1-2H,3H2,(H,9,10)(H,11,12) |
Clé InChI |
YENLSJYYFRFTFN-UHFFFAOYSA-N |
SMILES canonique |
C1C(=O)NC2=C(N1)N=CC(=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


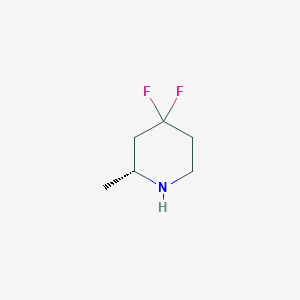
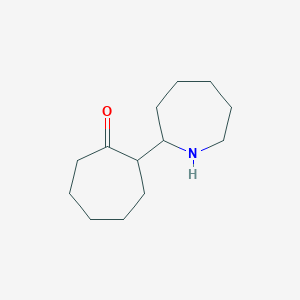
![tert-Butyl11-fluoro-2,8-diazaspiro[5.5]undecane-2-carboxylate](/img/structure/B13066961.png)
![3-(propan-2-yl)-2-sulfanyl-5-(thiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B13066962.png)
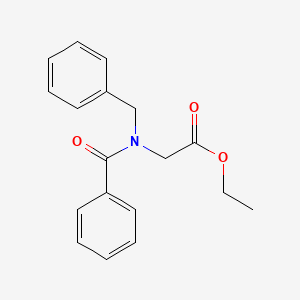
![Methyl (1R,3S,5R)-2-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B13066969.png)
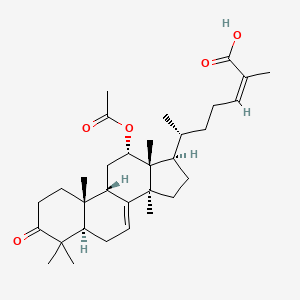
![7-bromo-4-methoxy-3H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B13066974.png)
